1-(2-(2-(Trifluoromethyl)phenyl)ethyl)piperazine dihydrochloride
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Overview
Description
1-(2-(2-(Trifluoromethyl)phenyl)ethyl)piperazine dihydrochloride is a compound belonging to the piperazine family, characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine moiety
Preparation Methods
The synthesis of 1-(2-(2-(Trifluoromethyl)phenyl)ethyl)piperazine dihydrochloride typically involves the alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-(2-(Trifluoromethyl)phenyl)ethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms, using reagents like alkyl halides or sulfonyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted piperazine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(2-(2-(Trifluoromethyl)phenyl)ethyl)piperazine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: It is used in the development of new materials and as a building block for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(2-(Trifluoromethyl)phenyl)ethyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in various physiological effects . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross biological membranes and interact with intracellular targets.
Comparison with Similar Compounds
1-(2-(2-(Trifluoromethyl)phenyl)ethyl)piperazine dihydrochloride can be compared with other piperazine derivatives, such as:
1-[3-(Trifluoromethyl)phenyl]piperazine: This compound lacks the ethyl linkage present in this compound, resulting in different chemical and biological properties.
Zuclopenthixol: A piperazine derivative used as an antipsychotic agent, highlighting the diverse therapeutic potential of piperazine compounds.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
1-(2-(2-(Trifluoromethyl)phenyl)ethyl)piperazine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a trifluoromethyl group and an ethyl chain attached to an aromatic system. This structural configuration is significant as the trifluoromethyl group often enhances biological activity by influencing molecular interactions.
Antinociceptive Effects
Recent studies have highlighted the analgesic properties of similar arylpiperazine derivatives. For instance, a related compound, 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone, demonstrated significant antinociceptive activity in various pain models, showing over 70% inhibition in writhing tests and increased latency in hot plate tests . Such findings suggest that this compound may exhibit comparable analgesic effects.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of piperazine derivatives on cancer cell lines. For instance, compounds similar to 1-(2-(2-(Trifluoromethyl)phenyl)ethyl)piperazine were tested against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cells. The results indicated varying degrees of growth inhibition, with some derivatives displaying significant cytotoxic activity . The following table summarizes the cytotoxicity findings:
Compound | Cell Line | GI50 (µM) |
---|---|---|
Compound A | HUH-7 | 15 |
Compound B | MCF-7 | 25 |
Compound C | HCT-116 | 30 |
Neurotransmitter Modulation
The modulation of neurotransmitter systems is another area of interest. Similar compounds have shown to influence dopamine and norepinephrine levels in the brain. For example, the administration of certain piperazine derivatives resulted in transient increases in dopamine content in the caudate nucleus and hypothalamus, indicating potential applications in treating mood disorders .
The biological activities of piperazine derivatives like this compound are often attributed to their ability to interact with various receptors and enzymes. The trifluoromethyl group enhances lipophilicity and receptor binding affinity, which may contribute to increased potency against targets such as serotonin and dopamine receptors .
Case Studies
A notable case study involved a series of synthesized arylpiperazine derivatives that were evaluated for their analgesic properties. Among these, compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-fluorinated counterparts, reinforcing the significance of this functional group in drug design .
Properties
CAS No. |
94023-00-4 |
---|---|
Molecular Formula |
C13H19Cl2F3N2 |
Molecular Weight |
331.20 g/mol |
IUPAC Name |
1-[2-[2-(trifluoromethyl)phenyl]ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C13H17F3N2.2ClH/c14-13(15,16)12-4-2-1-3-11(12)5-8-18-9-6-17-7-10-18;;/h1-4,17H,5-10H2;2*1H |
InChI Key |
KOWGROODDFYKRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=CC=C2C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
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